3-Acetylamino-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Pharmaceutical Research
The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. ijpsr.info It is considered a "privileged structure" because its framework is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. ijpsr.infoijpsr.com This structural motif's unique ability to mimic the structure of peptides and bind reversibly to various enzymes provides vast opportunities for the development of novel therapeutic agents. ijpsr.inforsc.org
The significance of the indole nucleus is underscored by its presence in essential biological molecules, including the amino acid tryptophan, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), and the plant hormone indole-3-acetic acid. ijpsr.info In pharmacology, many approved drugs incorporate the indole core, targeting a diverse range of conditions. mdpi.com These applications span multiple therapeutic areas, including anti-inflammatory, anticancer, antiviral, antimicrobial, antimalarial, and neuroprotective agents. mdpi.comnih.govresearchgate.net The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve desired therapeutic effects and target specificity. nih.gov
Overview of Indole-2-carboxylic Acid Derivatives as Bioactive Compounds
Within the large family of indole-based compounds, derivatives of indole-2-carboxylic acid represent a particularly fruitful area of research. This specific scaffold, which features a carboxylic acid group at the second position of the indole ring, serves as a key intermediate and a pharmacophore in its own right for a variety of bioactive molecules. rsc.orgrsc.org The indole-2-carboxamide substructure, in particular, is noted for its significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. arkat-usa.org
Research has demonstrated that indole-2-carboxylic acid derivatives can act on a range of biological targets. For instance, they have been developed as:
Antiviral Agents: Specifically as inhibitors of the HIV-1 integrase enzyme, a crucial component in the viral life cycle. rsc.orgmdpi.com Structural optimizations of the indole-2-carboxylic acid core have led to compounds with potent inhibitory effects. rsc.orgnih.gov
Anticancer Agents: Certain derivatives have been designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in tumor immunotherapy. nih.gov Others have been synthesized to target the 14-3-3η protein, which is implicated in liver cancer. nih.gov Additionally, some indole-2-carboxamides have shown antiproliferative activity by dually inhibiting EGFR and CDK2. nih.gov
Anti-inflammatory Agents: A notable example is the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective antagonists for the CysLT1 receptor, which is involved in asthma and other inflammatory conditions. nih.gov
Antitubercular Agents: Indole-2-carboxamides have been explored for their activity against Mycobacterium tuberculosis, with some derivatives showing potent growth inhibition. nih.gov
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the indole ring, a principle that forms the basis of structure-activity relationship (SAR) studies in drug design. nih.gov
Research Objectives and Scope for 3-Acetylamino-1H-indole-2-carboxylic Acid
The specific compound, this compound, is a derivative of the bioactive indole-2-carboxylic acid scaffold. While extensive research exists for the broader class of indole derivatives, this particular molecule is less characterized in publicly available scientific literature. Its primary documented use is as a chemical intermediate in coupling reactions with diazonium chloride to form new compounds. biosynth.com
Physicochemical Properties
| Property | Value |
| CAS Number | 56545-53-0 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
Given the established therapeutic potential of the indole-2-carboxylic acid framework, the primary research objective for this compound would be to undertake a comprehensive investigation of its potential biological activities. The scope of such research would involve:
Synthesis and Characterization: Developing efficient synthetic routes for the compound and its analogues to enable further study.
Biological Screening: Evaluating the compound against a wide range of biological targets, guided by the known activities of related indole-2-carboxylic acid derivatives. This would include assays for anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Investigating how the presence of the acetylamino group at the 3-position influences the compound's bioactivity. This would involve comparing its effects to derivatives with different substituents at the same position or at other positions on the indole ring. For example, studies on other 3-substituted derivatives have shown that this position is critical for activity against targets like the CysLT1 receptor. nih.gov
Computational Modeling: Employing molecular docking and simulation studies to predict the binding modes of this compound with various biological targets, such as viral enzymes or cancer-related proteins, to guide further structural optimization. nih.govnih.gov
The exploration of this compound holds potential for the discovery of new lead compounds in drug development, building upon the proven success of the indole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-9-7-4-2-3-5-8(7)13-10(9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDHYBEJIZTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349392 | |
| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56545-53-0 | |
| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-Acetylamino-1H-indole-2-carboxylic Acid and Analogues
The synthesis of 3-substituted indole-2-carboxylic acids can be approached through various routes, ranging from classical multi-step procedures to more streamlined, modern protocols.
Historically, the synthesis of indole-2-carboxylic acids has relied on established name reactions. The Fischer indole (B1671886) synthesis, for instance, can produce indole-2-carboxylic acid from the reaction of pyruvic acid phenylhydrazone with a catalyst like zinc chloride. orgsyn.org Another classical approach is the Reissert synthesis, which involves the condensation of o-nitrotoluene and diethyl oxalate (B1200264). A specific example of the Reissert method involves reacting o-nitrotoluene with diethyl oxalate in an alcoholic sodium ethoxide solution, followed by reductive cyclization using a reducing agent like hydrazine (B178648) hydrate (B1144303) with a ferrous hydroxide (B78521) catalyst to yield the indole-2-carboxylic acid. google.com These methods, while foundational, often require multiple steps and sometimes harsh reaction conditions. orgsyn.orggoogle.com
Electrophilic substitution at the C3 position of a pre-formed indole-2-carboxylic acid ester is another common strategy. orgsyn.org For instance, introducing an amino group, which is a precursor to the acetylamino group, has been achieved through nitration at the C3 position followed by reduction. nih.gov These conventional methods have been instrumental in providing access to a variety of 3-substituted indole-2-carboxylic acids, laying the groundwork for more advanced synthetic developments.
Another efficient approach involves the post-functionalization of indole derivatives. A novel method for preparing unprotected 3-aminoindoles, the direct precursor to the target compound, involves a cascade reaction. This starts with the reaction of an indole with nitrostyrene (B7858105) to form a spiro[indole-3,5'-isoxazole], which is then treated with hydrazine hydrate under microwave irradiation to yield the 3-aminoindole. nih.gov Such innovative strategies offer more direct access to the desired 3-amino functionality, which can then be readily acylated to form this compound. These modern protocols are often characterized by milder reaction conditions and greater efficiency compared to traditional multi-step syntheses. beilstein-journals.org
Derivatization Strategies for Indole-2-carboxylic Acid Scaffolds
To explore structure-activity relationships, the indole-2-carboxylic acid scaffold is frequently modified at several key positions, most notably the indole nitrogen (N1) and the C3-position.
The nitrogen atom of the indole ring is a common site for modification. N-acylation is a key transformation, though it can be challenging due to the relatively low nucleophilicity of the indole nitrogen and the competing reactivity of the C3-position. beilstein-journals.orgresearchgate.net
Direct N-acylation of indoles with carboxylic acids can be achieved using coupling agents. One reported method uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This approach has shown high yields, particularly when an electron-withdrawing group is present at the C5 position of the indole. researchgate.net Another direct method involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org
Alternatively, more reactive acylating agents are frequently used. The reaction of indoles with acyl chlorides or thioesters in the presence of a base is a common strategy. beilstein-journals.org For instance, a highly chemoselective N-acylation of indoles has been developed using thioesters as the acyl source in the presence of cesium carbonate at high temperatures, affording N-acylindoles in moderate to good yields. beilstein-journals.org A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides also provides an efficient route to N-aryl indoles. organic-chemistry.org
Table 1: Selected Methods for N-Acylation of Indoles
| Acylating Agent | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Carboxylic Acid | DCC, DMAP | Effective, especially with electron-withdrawing groups at C5. | researchgate.net |
| Carboxylic Acid | Boric Acid | Direct acylation without requiring activated carboxylic acid derivatives. | clockss.org |
| Thioester | Cs₂CO₃ | Mild, efficient, and highly chemoselective for N-acylation. | beilstein-journals.org |
| Aryl Halide | Cu₂O | Decarboxylative N-arylation to form N-aryl indoles. | organic-chemistry.org |
The C3 position of the indole ring is a critical site for modification to modulate biological activity. nih.govacs.org Substituents at this position can significantly influence the molecule's interaction with biological targets. nih.gov
The introduction of amino groups and sulfur-containing moieties at the C3 position has been a key strategy in the development of biologically active indole derivatives. The 3-amino group, as seen in the parent structure of this article, is a versatile handle for further functionalization.
A common route to introduce C3-amino substituents is through the Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling reaction can be used to couple anilines with 3-bromoindole-2-carboxylates, providing access to a range of 3-anilino-1H-indole-2-carboxylic acid derivatives. nih.gov For example, the reaction of ethyl 3-bromo-1H-indole-2-carboxylate with various substituted anilines in the presence of a palladium catalyst and a base like cesium carbonate yields the corresponding C3-amino-substituted products. nih.gov
Table 2: Example of C3-Amination via Buchwald-Hartwig Reaction
| Indole Substrate | Amine | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 3-bromo-1H-indole-2-carboxylate | 2-Methoxyaniline | Palladium(II) acetate, 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl, Cs₂CO₃ | Ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate | Not specified | nih.gov |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 3-Methoxyaniline | Palladium(II) acetate, 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl, Cs₂CO₃ | Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | 69% | nih.gov |
While direct syntheses for sulfur-containing substituents at the C3-position of 3-aminoindole-2-carboxylic acid are less commonly detailed in the provided context, the general principles of indole chemistry suggest that such modifications are feasible. Strategies could involve the reaction of a suitable C3-electrophile with a sulfur nucleophile or the transformation of other C3-functional groups. The versatility of the indole scaffold continues to drive research into novel synthetic transformations to access diverse analogues for biological evaluation.
C3-Substitution Modifications for Enhancing Biological Activity
Incorporation of Long-Chain Phenyl or Aliphatic Branches
The introduction of long-chain substituents, such as phenyl or aliphatic groups, onto the indole nitrogen (N1 position) or other positions can significantly alter the molecule's lipophilicity and steric profile. While direct N-alkylation of this compound requires specific conditions to avoid side reactions with the other functional groups, related transformations on the indole core are well-documented. An Ullmann reaction, for instance, has been successfully used to convert 1H-indoles with 3-(acetylamino) substituents into their 1-phenyl-1H-indole counterparts using bromobenzene. researchgate.net This highlights a viable pathway for introducing aryl groups at the N1 position.
For aliphatic chains, standard N-alkylation protocols using alkyl halides in the presence of a suitable base are common for indole systems. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation of the carboxylate or reaction at the acetylamino group.
α,β-Unsaturated Amide Moiety Introduction
The incorporation of an α,β-unsaturated amide moiety is a valuable transformation for creating derivatives with potential applications as covalent modifiers or Michael acceptors. nih.gov This functional group can be introduced through several synthetic routes. One common approach involves the modification of the 3-position. For example, a Vilsmeier-Haack formylation can introduce an aldehyde group at the C3-position of an indole-2-carboxylate (B1230498) scaffold. nih.gov This aldehyde can then undergo a Wittig-type olefination or a Doebner-Knoevenagel condensation to introduce the α,β-unsaturated system. nih.gov Subsequent amidation of the newly formed carboxylic acid or ester with a desired amine would yield the target α,β-unsaturated amide moiety.
Recent studies have highlighted the use of α,β-unsaturated amides to enhance the metabolic stability and biological activity of various compounds, making this a synthetically valuable modification. nih.gov The reactivity of these systems allows for conjugate addition, a key reaction in forming carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.net
C6-Substitution Modifications with Halogenated Anilines or Benzene (B151609) Rings
Modification of the benzene portion of the indole ring, particularly at the C6 position, is a powerful strategy for tuning the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the premier methods for this purpose. libretexts.org This reaction typically involves the coupling of a 6-haloindole derivative (e.g., 6-bromo-3-acetylamino-1H-indole-2-carboxylic acid) with an arylboronic acid or ester. nih.govresearchgate.net
The reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. researchgate.net For instance, coupling with boronic acids derived from halogenated anilines can introduce a functional handle for further diversification. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov While direct C-H arylation at the C6 position has been developed, it often requires a specific directing group on the indole nitrogen. nih.gov Therefore, the cross-coupling of a pre-functionalized 6-haloindole remains a more general and widely applicable approach.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | CsF | THF | 100 |
| CataXCium A Pd G3 | None | K₃PO₄ | Dioxane/H₂O | 100 |
This table presents generalized conditions often used for Suzuki-Miyaura reactions and may require optimization for specific indole substrates.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is a prime site for modification through esterification and amidation, enabling the synthesis of large libraries of derivatives.
Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). masterorganicchemistry.comgoogle.com This is an equilibrium-driven process, and yields can be maximized by removing water as it forms, often using a Dean-Stark apparatus. masterorganicchemistry.com For more sensitive substrates or sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) provide a milder and often more efficient alternative. organic-chemistry.org Other reagents like phosphorus oxychloride (POCl₃) have also been shown to effectively promote esterification at room temperature for many substrates. derpharmachemica.com
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures to drive off water and is often inefficient. khanacademy.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride, followed by reaction with the amine. libretexts.org Alternatively, peptide coupling agents are widely used to facilitate amide bond formation under mild conditions. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or combinations like triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can effectively mediate the reaction. nih.govrsc.org The choice of coupling agent and conditions can be tailored to accommodate a wide variety of amines, including those with sensitive functional groups. rsc.org
Table 2: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagent(s) | Conditions | Key Features |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Reflux | Classic, equilibrium-driven method. masterorganicchemistry.com |
| Alcohol, DCC, DMAP | Room Temperature | Mild, high yield, good for sterically hindered substrates. organic-chemistry.org | |
| Alcohol, POCl₃ | Room Temperature | Efficient and practical for many aromatic acids. derpharmachemica.com | |
| Amidation | 1. SOCl₂ 2. Amine | 0°C to RT | Via acid chloride; highly reactive. libretexts.org |
| Amine, EDCI, HOBt | Room Temperature | Standard peptide coupling; reduces side reactions. nih.gov |
Advanced Synthetic Techniques in Indole Chemistry
Modern synthetic chemistry offers innovative techniques that can improve the efficiency, safety, and environmental impact of indole synthesis and modification.
Mechanochemical Approaches for Indole Synthesis
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solvent-based synthesis. researchgate.net This approach can enhance reaction rates, improve yields, and reduce waste by eliminating the need for bulk solvents. rsc.org
The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to mechanochemical conditions. rsc.org By milling an arylhydrazine with a ketone in the presence of a solid acid catalyst like oxalic acid, a variety of indole derivatives can be prepared efficiently. rsc.org While this method is broadly applicable, its success can be substrate-dependent. rsc.org Mechanochemistry has also been employed for other transformations on the indole ring, such as the synthesis of azine and oxime derivatives from indole-3-carboxaldehydes, demonstrating its versatility. mdpi.commdpi.com This solvent-free technique holds significant promise for the green synthesis of complex indole-based molecules.
Catalytic Hydrogenation and Reduction Methods for Dihydroindole Derivatives
The reduction of the indole C2-C3 double bond to produce the corresponding dihydroindole (indoline) scaffold is a significant transformation, as indolines are prevalent in many natural products and pharmaceuticals. nih.gov This reduction can be challenging due to the aromatic nature of the pyrrole (B145914) ring.
A variety of methods have been developed for this purpose. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) is a common approach, though it can sometimes require harsh conditions. researchgate.net Chemical reduction methods offer milder alternatives. Reagents such as sodium cyanoborohydride in the presence of an acid have proven effective. acs.org A particularly useful method involves the use of a borane (B79455) reagent, such as a BH₃·THF complex, in trifluoroacetic acid, which allows for the selective reduction of the pyrrole ring in indoles that contain a basic nitrogen group. google.com More recently, photocatalyzed procedures have been developed to generate radical intermediates that cyclize to form substituted indolines, offering a metal-free pathway that tolerates a wide range of functional groups. acs.org
Table 3: Selected Reagents for the Reduction of Indoles to Indolines
| Reagent System | Key Features |
|---|---|
| H₂, Pd/C | Classic catalytic hydrogenation; conditions can be varied. researchgate.net |
| NaBH₃CN, Acetic Acid | Chemoselective reduction under acidic conditions. acs.org |
| BH₃·THF, Trifluoroacetic Acid | Effective for indoles with basic side chains. google.com |
Structural Elucidation and Advanced Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-Acetylamino-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical data for structure confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the indole (B1671886) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the indole ring and the amide N-H proton would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The methyl protons of the acetyl group would resonate upfield, likely as a sharp singlet around δ 2.0-2.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide functional groups are characteristically found in the downfield region of the spectrum (δ 160-180 ppm). libretexts.org The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The methyl carbon of the acetyl group would appear in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for Related Indole-2-Carboxylic Acid Derivatives
| Compound | Solvent | Key Chemical Shifts (δ ppm) |
|---|---|---|
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate nih.gov | DMSO-d₆ | 11.41 (s, 1H, indole N-H), 7.73 (s, 1H), 7.43 (d, 1H), 7.26 (d, 1H), 7.03–6.95 (m, 3H), 6.88–6.85 (m, 2H), 4.29 (q, 2H), 1.27 (t, 3H) |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.gov | DMSO-d₆ | 11.21 (s, 1H, indole N-H), 7.53 (s, 1H), 7.39 (d, 1H), 7.26–7.21 (m, 1H), 7.16 (d, 1H), 6.93–6.87 (m, 3H), 6.82 (d, 2H), 4.31 (q, 2H), 3.70 (s, 3H), 1.31 (t, 3H) |
| Indole-2-carboxylic acid chemicalbook.com | DMSO-d₆ | 13.0 (br s, 1H, COOH), 11.8 (br s, 1H, indole N-H), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (s, 1H), 7.08 (t, 1H) |
This table presents data for illustrative purposes to indicate expected regions for proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₁₀N₂O₃). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 218.21 or 219.22, respectively. biosynth.com
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group, the loss of the acetyl group (CH₃CO, 43 Da), and the loss of the carboxylic acid group (COOH, 45 Da) would be anticipated fragmentation pathways. These fragments provide evidence for the presence of these functional groups. Data from related indole carboxylic acids can provide insight into expected fragmentation. For example, the mass spectrum of indole-2-carboxylic acid shows a top peak at m/z 143 and a second highest at m/z 115, suggesting fragmentation of the parent ion. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibration of the indole ring and the amide group would be observed in the range of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a lower wavenumber, generally between 1630-1680 cm⁻¹. libretexts.org The N-H bending vibration of the amide (Amide II band) is expected around 1510-1550 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Indole & Amide | N-H Stretch | 3100-3500 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Amide | C=O Stretch (Amide I) | 1630-1680 |
| Amide | N-H Bend (Amide II) | 1510-1550 |
This table is based on general IR spectroscopy principles and data for similar compounds. libretexts.orgresearchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination and Crystal Packing Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Strategies for Resolving Spectroscopic Data Contradictions in Structural Elucidation
In some cases, the data from different spectroscopic techniques may appear to be contradictory or ambiguous. In such instances, advanced techniques and computational methods are employed to resolve these discrepancies.
Variable-Temperature NMR (VT-NMR): This technique can be used to study dynamic processes such as conformational changes or restricted rotation. For this compound, VT-NMR could be used to investigate the rotation around the amide C-N bond, which can sometimes be slow on the NMR timescale, leading to the observation of multiple conformers at low temperatures.
Density Functional Theory (DFT) Calculations: DFT calculations are a powerful computational tool used to predict and corroborate experimental spectroscopic data. Geometric parameters, NMR chemical shifts, and vibrational frequencies can be calculated and compared with the experimental data to confirm the proposed structure. researchgate.net In cases of ambiguity, DFT calculations can help to distinguish between different possible isomers or conformers by predicting their relative energies and spectroscopic properties. For instance, DFT has been successfully used to analyze the infrared spectra and crystal structures of indole derivatives, aiding in the correct assignment of vibrational modes and understanding intermolecular interactions. nih.gov
Biological Activities and Mechanistic Investigations
Antiviral Properties
The indole-2-carboxylic acid scaffold has been identified as a promising foundation for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. nih.govresearchgate.net Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that block this enzyme's activity. nih.govresearchgate.net Research has demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer step of HIV-1 integrase. nih.govmdpi.complu.mx
Through virtual screening and subsequent synthesis, specific derivatives have been identified that show potent inhibitory effects. For example, structural optimizations of an initial indole-2-carboxylic acid lead compound resulted in derivatives with significantly enhanced integrase inhibitory effects, with some compounds demonstrating an IC₅₀ value as low as 0.13 μM. nih.govplu.mx Structure-activity relationship studies have revealed that modifications at various positions of the indole (B1671886) core, such as introducing halogenated benzene (B151609) rings at the C6 position and long branches at the C3 position, can markedly increase the inhibitory activity against HIV-1 integrase. mdpi.com However, it has also been noted in studies of related structures that the incorporation of an acetyl substituent at an amino group can be unfavorable for antiviral activity against certain RNA viruses. nih.gov
The mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is multifaceted and involves critical interactions within the enzyme's active site. mdpi.com A primary mechanism is the chelation of two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase. nih.govresearchgate.netmdpi.com The indole core and the carboxyl group at the C2 position can form a chelating triad with these metal ions, effectively incapacitating the enzyme. mdpi.complu.mx
Furthermore, binding mode analysis has shown that structural modifications to the indole-2-carboxylic acid scaffold can enhance interactions with the enzyme. The introduction of a long branch at the C3 position of the indole core, for instance, improves interaction with a hydrophobic cavity near the active site. nih.govplu.mx Additionally, introducing a C6 halogenated benzene ring can lead to a π–π stacking interaction with the viral DNA, further stabilizing the inhibitor-enzyme complex and enhancing the inhibitory effect. researchgate.net
Anticancer and Antitumor Potential
The indole nucleus is a privileged scaffold in medicinal chemistry and is found in numerous natural and synthetic compounds with anticancer properties. unibo.itmdpi.com Derivatives of indole-2-carboxylic acid have been a focus of research for developing new chemotherapeutic agents.
Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov
In one study, novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer. nih.gov The optimized compound, C11, showed potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Notably, this compound was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov
Other research has focused on different series of indole-2-carboxylic acid derivatives. Substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com Similarly, another study identified a 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester that was highly active against a panel of cell lines including MCF-7 (breast) and HCT116 (colon). researchgate.net
Table 1: Cytotoxic Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Compound C11 showed the best inhibitory activities and was also effective against chemo-resistant cells. | nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | Several compounds exhibited moderate to high cytotoxicities. | mdpi.com |
| 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | MCF-7 (Breast), HCT116 (Colon), HepG2 (Liver) | A 5-fluoro derivative was identified as highly active against multiple tumor cell lines. | researchgate.net |
A key mechanism for the anticancer activity of many indole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Studies on 1H-indole-2-carboxylic acid derivatives have confirmed their ability to trigger apoptotic pathways.
The highly active liver cancer-targeting compound C11 was shown to have huge potential as a potent antitumor agent in cell apoptosis assays. nih.gov Further investigation revealed that this compound could induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov In a separate study, a 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester was found to trigger DNA damage and induce apoptosis in human tumor cells. researchgate.net Research on other indole compounds, such as indole-3-carbinol, has elucidated that apoptosis can be induced through the elevation of reactive oxygen species (ROS), leading to the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov
Modern cancer drug discovery often focuses on targeting specific proteins that are crucial for tumor growth and survival. The 14-3-3 protein family, and specifically the eta (η) isoform, has emerged as a novel target in cancer therapy. nih.gov These proteins regulate a multitude of signaling proteins and transcription factors. biorxiv.org
A series of novel 1H-indole-2-carboxylic acid derivatives were specifically designed and synthesized to target the 14-3-3η protein. nih.gov Through several rounds of structural optimization, a compound designated as C11 was developed, which displayed a relatively better affinity with 14-3-3η. nih.gov Molecular docking and Western blot assays helped to reveal the anti-proliferative mechanisms of this small-molecule inhibitor, confirming its action through the targeted protein. nih.gov This targeted approach not only enhances efficacy but also holds the potential for greater selectivity and reduced side effects compared to traditional chemotherapy.
Cell Cycle Arrest Mechanisms (e.g., G1-S phase)
Derivatives of the 1H-indole-2-carboxylic acid core structure have been identified as potent agents in halting the proliferation of cancer cells by interfering with the cell cycle. Research into a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein has demonstrated their potential as antitumor agents. One particular derivative, designated as C11, was shown to induce G1-S phase cell cycle arrest in liver cancer cells nih.gov. This mechanism is crucial as it prevents the cell from entering the DNA synthesis (S) phase, thereby stopping its replication.
Further studies on different derivatives have revealed varied effects on cell cycle progression. For instance, compound 4e, another indole-2-carboxylic acid derivative, was found to cause an increase in the population of MCF-7 cancer cells in the S phase, indicating a potential S-phase arrest mdpi.com. In contrast, a separate class of thiazolyl-indole-2-carboxamide derivatives was observed to induce cell cycle arrest at the G2/M phase acs.org. This variety in the specific phase of cell cycle arrest highlights how different substitutions on the indole-2-carboxylic acid scaffold can modulate the precise biological mechanism of action.
Anti-inflammatory and Immunomodulatory Effects
Cysteinyl Leukotriene Receptor (CysLT1 and CysLT2) Antagonism
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic and inflammatory conditions like asthma. Their effects are mediated through receptors, primarily CysLT1 and CysLT2 google.com. Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been developed as novel, highly potent, and selective antagonists of the CysLT1 receptor acs.orggoogle.com.
One notable derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (identified as 17k), has demonstrated remarkable selectivity and potency. Research has shown that the carboxylic acid group at the second position of the indole ring is essential for this antagonist activity google.com. The significant difference in inhibitory concentrations for the two receptor subtypes underscores the high selectivity of this molecular design acs.orggoogle.com.
| Compound | Target Receptor | IC50 (μM) | Selectivity |
|---|---|---|---|
| Derivative 17k | CysLT1 | 0.0059 ± 0.0011 | Highly selective for CysLT1 |
| Derivative 17k | CysLT2 | 15 ± 4 |
Modulation of T Helper (Th) Cells and Interleukin-4 (IL-4) Gene Expression
Scientific investigations have identified 3-substituted amino-1H-indole-2-carboxylic acid derivatives as modulators of T helper (Th) cells, which are critical components of the adaptive immune system. A patent filed for these compounds claims their utility in treating conditions such as allergies and asthma due to their ability to modulate Th cells (Th1/Th2 balance) google.com.
Specifically, these derivatives have been found to inhibit the transcription of the Interleukin-4 (IL-4) gene google.comgoogle.com.na. IL-4 is a key cytokine that promotes the differentiation of naive T helper cells into Th2 cells, which are involved in allergic inflammation. Further research has confirmed the inhibitory activity of certain 3-(-2-Carboxyethyl)indole-2-carboxylic acid derivatives on IL-4 production from Th2 cells, demonstrating their potential as antiallergic agents researchgate.net.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. The indole structure is recognized as an important pharmacophore in the design of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs nih.gov.
While direct studies on 3-Acetylamino-1H-indole-2-carboxylic acid are limited, the broader class of indole-containing compounds has been extensively explored. For example, the anti-inflammatory drug Indomethacin, which has an indole core, is a known non-selective COX inhibitor. Research has shown that modifying the C-3 acetic acid moiety in indomethacin is an effective strategy for enhancing COX-2 selectivity nih.gov. Furthermore, other indole acetic acid derivatives, such as Etodolac, possess anti-inflammatory activity with a preference for COX-2 google.com. This body of research suggests the potential of the 3-substituted indole-2-carboxylic acid scaffold as a basis for developing selective COX-2 inhibitors.
Antioxidant Activity
Scavenging of Hydroxyl Radicals and Reactive Oxygen Species
Indole derivatives are recognized for their antioxidant properties, acting as effective scavengers of free radicals and reactive oxygen species (ROS) researchgate.net. The indole ring system can donate an electron to neutralize highly reactive species like the hydroxyl radical (HO•), a primary driver of oxidative stress.
Studies on various indole-containing compounds have demonstrated this free radical-scavenging activity. For instance, Indole-3-carbinol has been studied for its mechanistic and kinetic properties in scavenging hydroxyl radicals mdpi.com. Research on other 3-substituted-2-oxindole derivatives has also confirmed their capacity for scavenging free radicals, with their antioxidant potential often being concentration-dependent google.com.na. The collective evidence indicates that the indole nucleus, a core feature of this compound, is a key contributor to the antioxidant and radical-scavenging capabilities observed across this class of compounds researchgate.net.
Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. nih.govfrontiersin.org Both enzymes are considered significant targets in the field of tumor immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov The dual inhibition of both IDO1 and TDO is a therapeutic strategy aimed at overcoming potential resistance mechanisms associated with single-target IDO1 inhibitors. nih.gov
The indole-2-carboxylic acid framework has been identified as a promising scaffold for the design of dual IDO1/TDO inhibitors. Research into the structure-activity relationships of this class has demonstrated that substitutions on the indole ring are critical for inhibitory potency. nih.gov A study focused on indole-2-carboxylic acid derivatives identified several potent dual inhibitors. nih.gov Specifically, derivatives of 6-acetamido-indole-2-carboxylic acid, a positional isomer of the subject compound, were found to exhibit inhibitory activity against both enzymes at low micromolar concentrations. nih.gov
Among the synthesized compounds, one of the most potent was compound 9o-1 , which demonstrated significant inhibition of both IDO1 and TDO. nih.gov Molecular docking and dynamic simulations suggest that these compounds bind within the active sites of both IDO1 and TDO, providing a basis for further structural optimization. nih.gov While direct inhibitory data for this compound is not prominently featured in the reviewed literature, the activity of its 6-acetamido isomer underscores the potential of the acetylamino-indole-2-carboxylic acid scaffold in targeting these enzymes.
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) | Source |
|---|---|---|---|
| 9o-1 | 1.17 | 1.55 | nih.gov |
Neurological and Receptor-Mediated Activities
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor predominantly expressed in the central nervous system. It is a key component of the endocannabinoid system and is a therapeutic target for various neurological and psychiatric conditions. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor activity.
The indole-2-carboxamide scaffold, a close structural relative of indole-2-carboxylic acid, has been established as a robust framework for developing allosteric modulators of the CB1 receptor. Structure-activity relationship studies have confirmed that modifications to this core structure, particularly at the C-3 position of the indole ring, significantly influence the compound's activity. While specific data on this compound is not available, the examination of related compounds provides insight into the potential of this chemical class.
For instance, compounds such as Org27569 and its analogs have been identified as allosteric modulators of the CB1 receptor. These molecules have been shown to enhance the binding of CB1 agonists while acting as non-competitive inhibitors of agonist-induced receptor function. This dual characteristic of enhancing agonist binding affinity while reducing its efficacy is a hallmark of certain types of allosteric modulation.
| Compound | Chemical Name | Observed Effect on CB1 Receptor |
|---|---|---|
| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide | Positive allosteric modulator of agonist binding; negative allosteric modulator of agonist efficacy. |
| Org27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide | Positive allosteric modulator of agonist binding; negative allosteric modulator of agonist efficacy. |
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. eco-vector.com For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites. eco-vector.com The glycine binding site on the NMDA receptor represents a key target for modulating receptor activity. Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and epilepsy. nih.gov
The parent compound, Indole-2-carboxylic acid (I2CA) , has been identified as a specific and competitive antagonist of the glycine co-agonist site on the NMDA receptor. nih.gov I2CA effectively inhibits the potentiation of the NMDA-gated current by glycine. nih.gov In environments with low glycine concentrations, I2CA can completely block the response to NMDA, indicating the essential role of the co-agonist for channel activation. nih.gov
While specific studies on the 3-acetylamino derivative are not detailed in the reviewed literature, the well-characterized activity of the parent I2CA scaffold suggests that this compound may retain activity at this site. Further research into how substitutions at the 3-position affect affinity and potency at the glycine site is warranted.
Beyond its effects on the NMDA receptor, the 3-substituted indole-2-carboxylic acid scaffold has been explored for other antagonistic activities. This demonstrates the versatility of this chemical structure in drug discovery.
One notable example is the development of selective antagonists for the cysteinyl-leukotriene 1 (CysLT1) receptor. Cysteinyl-leukotrienes are potent inflammatory mediators involved in conditions such as asthma and allergic rhinitis. A novel class of potent and selective CysLT1 antagonists was discovered based on the 3-substituted 1H-indole-2-carboxylic acid framework. The structure-activity relationship studies revealed that the indole-2-carboxylic acid moiety was essential for antagonist activity, and that large, complex substituents at the 3-position could yield compounds with high potency.
Furthermore, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com Through structural optimization, derivatives with substitutions at the C3 position of the indole core were developed that showed significantly improved inhibitory effects against the integrase enzyme, with the lead compound 20a exhibiting an IC50 value of 0.13 μM. mdpi.com
The potential anticonvulsant activity of this compound can be inferred from its mechanistic relationship with the NMDA receptor. Conditions characterized by excessive neuronal excitation, such as epilepsy, are linked to the over-activation of NMDA receptors. nih.gov Therefore, antagonists of this receptor are a well-established class of anticonvulsant agents. wikipedia.orgdrugbank.com
Table of Mentioned Compounds
| Compound Name/Identifier | Full Chemical Name |
|---|---|
| This compound | This compound |
| 9o-1 | A 6-acetamido-indole-2-carboxylic acid derivative |
| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide |
| Org27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide |
| Indole-2-carboxylic acid (I2CA) | 1H-Indole-2-carboxylic acid |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid |
Anti-Anxiety Activity
Following a comprehensive review of available scientific literature, no studies pertaining to the anti-anxiety activity of this compound were identified. Consequently, there are no research findings or data to report for this specific biological effect.
Computational and in Silico Studies in Drug Discovery
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand and predict the interaction between a ligand, such as a derivative of 3-Acetylamino-1H-indole-2-carboxylic acid, and its target protein at the atomic level.
In the pursuit of novel drug candidates, molecular docking has been instrumental. For instance, in the development of new inhibitors for HIV-1 integrase, a set of molecular docking-based virtual screenings identified the indole-2-carboxylic acid scaffold as a potent starting point. nih.gov Binding conformation analysis from these simulations revealed that the indole (B1671886) core and the C2 carboxyl group of an indole-2-carboxylic acid derivative could effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov Further studies on this scaffold showed that introducing a long branch at the C3 position of the indole core enhanced interactions with a hydrophobic cavity near the active site, improving inhibitory activity. nih.govmdpi.com
Similarly, in the design of novel antitumor agents targeting the 14-3-3η protein, molecular docking was employed to analyze the anti-proliferative mechanisms of 1H-indole-2-carboxylic acid derivatives. nih.gov These simulations, in conjunction with experimental assays, helped elucidate the binding modes of these compounds, revealing key interactions that contribute to their efficacy in liver cancer cell lines. nih.gov The insights gained from docking studies guide the rational design of more potent and selective inhibitors by optimizing the ligand's fit within the target's binding pocket. acs.org
Table 1: Examples of Molecular Docking in Indole-2-Carboxylic Acid Derivative Research
| Target Protein | Scaffold/Derivative | Key Finding from Docking | Reference |
|---|---|---|---|
| HIV-1 Integrase | Indole-2-carboxylic acid | Indole core and C2 carboxyl group chelate Mg²⁺ ions in the active site. | nih.gov |
| 14-3-3η Protein | 1H-indole-2-carboxylic acid derivatives | Revealed anti-proliferative mechanisms and binding modes for antitumor activity. | nih.gov |
| Factor Xa | 3-Amidinobenzyl-1H-indole-2-carboxamides | Validated binding modes and rationalized biological affinity. | acs.orgnih.gov |
| Dihydropteroate Synthase | Indole-based glyoxylamides | Predicted binding modes and interactions with key amino acid residues. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. neliti.com This approach is valuable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. neliti.com
A QSAR study on a series of 3-amidinobenzyl-1H-indole-2-carboxamides was conducted to understand their inhibitory activity against the blood coagulation enzyme, factor Xa. acs.orgnih.gov In such studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. neliti.com These descriptors are then correlated with the measured biological activity (e.g., IC₅₀ values) using statistical methods to build a predictive model. neliti.com For the factor Xa inhibitors, 3D-QSAR models were developed that were consistent and highly predictive, with good correlation coefficients. acs.orgnih.gov
These models help to identify which structural features are crucial for activity. The final quantitative SAR information from the study on factor Xa inhibitors was in agreement with all experimental data regarding the binding topology, providing a reliable basis for predicting the activity of novel inhibitors. acs.orgnih.gov QSAR serves as an essential tool in the drug development pipeline, allowing for the efficient screening and design of compounds with desired biological profiles. neliti.com
Density Functional Theory (DFT) Calculations for Electronic Properties, Reactivity, and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of drug discovery, DFT calculations provide deep insights into the electronic properties, reactivity, and conformational preferences of molecules like this compound.
DFT studies have been applied to indole-2-carboxylic acid derivatives to understand their structural and electronic characteristics. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid utilized DFT calculations to complement experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential, which are all crucial for understanding how a molecule will interact with its biological target. neliti.com
Furthermore, DFT is used for conformational analysis, identifying the most stable three-dimensional structures of a molecule. By calculating the relative energies of different conformers, researchers can determine the likely shape the molecule will adopt in a biological environment. This information is vital for understanding intermolecular interactions, such as the hydrogen bonds observed in the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid polymorphs, where the NH group of the indole ring acts as a hydrogen bond donor. mdpi.com
Comparative Molecular Field Analysis (CoMFA) for Ligand-Receptor Interactions
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.com The fundamental assumption of CoMFA is that changes in the biological activities of molecules are related to changes in the shape and characteristics of their surrounding steric and electrostatic fields. ijpsonline.com
This method was successfully applied in a study of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of factor Xa. acs.orgnih.gov In this study, the molecules were aligned based on a docking-derived superposition rule. CoMFA then calculated the steric and electrostatic fields around each molecule. ijpsonline.com By using partial least squares (PLS) statistical analysis, a relationship was established between these field values and the observed biological activity. ijpsonline.com
The resulting CoMFA model was highly predictive and corresponded well with the experimentally determined topology of the factor Xa binding site in terms of steric, electrostatic, and hydrophobic complementarity. acs.orgnih.gov The graphical output of a CoMFA analysis, in the form of contour maps, visually represents regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, the model might show areas where bulky substituents are favored or where a negative charge would be beneficial. nih.gov This provides clear and actionable guidance for designing more potent ligands.
Table 2: Statistical Parameters for a CoMFA Model of Dopamine D₂ Receptor Antagonists
| Parameter | Value | Description | Reference |
|---|---|---|---|
| q² (cross-validated r²) | 0.63 | Indicates the predictive ability of the model. A value > 0.4 is generally considered predictive. | nih.gov |
| r² (non-cross-validated) | 0.95 | Represents the correlation between predicted and actual activity. A value > 0.9 is considered good. | nih.gov |
| F-value | 174.133 | A high F-value indicates a statistically significant regression model. | nih.gov |
| Optimal Components | 4 | The number of principal components that yields the best predictive model. | nih.gov |
| Steric Field Contribution | 27.1% | The percentage of the variance in activity explained by the steric field. | nih.gov |
| Electrostatic Field Contribution | 62.9% | The percentage of the variance in activity explained by the electrostatic field. | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to observe any conformational changes that may occur upon binding. mdpi.com
MD simulations were used to predict the binding modes of indole-2-carboxylic acid derivatives within the binding pockets of IDO1 and TDO, two enzymes implicated in cancer. sci-hub.se By simulating the complex over a period of nanoseconds, researchers can observe the dynamics of the interaction, calculate the binding free energy, and evaluate the stability of the bound state. mdpi.com For example, a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors calculated the binding free energy (ΔG) to assess the interaction between the compounds and the target. nih.gov
These simulations provide a more dynamic picture than static docking models. They can reveal, for instance, how a ligand might induce a conformational change in the protein target, or how water molecules in the binding site might mediate the interaction. mdpi.com This detailed understanding of the binding event at a dynamic level is invaluable for the rational optimization of lead compounds to improve their affinity and residence time at the target. nih.gov
Virtual Screening Approaches for Identifying Novel Indole-2-carboxylic Acid Scaffolds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach offers significant advantages in cost and time efficiency over traditional high-throughput screening. nih.gov
The utility of virtual screening is well-demonstrated in the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors. nih.gov In that study, a set of molecular docking-based virtual screenings were performed, which led to the identification of indole-2-carboxylic acid as a potent scaffold for integrase strand transfer inhibitors (INSTIs). nih.gov An initial hit, an indole-2-carboxylic acid derivative, was shown to effectively inhibit the strand transfer function of the enzyme. nih.govmdpi.com
This initial discovery served as the foundation for further chemical optimization. Subsequent structural modifications, guided by the binding mode revealed through computational analysis, led to the development of derivatives with markedly increased inhibitory effects. nih.gov This process highlights the power of virtual screening to not only identify novel chemical scaffolds but also to provide a rational basis for their evolution into highly potent drug candidates. nih.govresearchgate.net
Conclusion and Future Perspectives
Summary of Research Advances for 3-Acetylamino-1H-indole-2-carboxylic Acid and its Analogues
Research into the indole-2-carboxylic acid scaffold has led to the discovery of potent modulators of various biological targets. A notable area of advancement is in the development of HIV-1 integrase inhibitors . The indole-2-carboxylic acid core has been identified as a promising scaffold capable of chelating the two Mg²⁺ ions within the active site of the integrase enzyme, a crucial mechanism for inhibiting viral replication. mdpi.comnih.govnih.gov Structural optimization of lead compounds has demonstrated that modifications at the C3 and C6 positions of the indole (B1671886) ring can significantly enhance inhibitory activity. mdpi.com For instance, the introduction of a long branch at the C3 position has been shown to improve interactions with the hydrophobic cavity near the active site of the integrase. mdpi.comnih.gov
Another significant area of research has been the development of cysteinyl leukotriene 1 (CysLT1) receptor antagonists . Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have emerged as a novel class of selective CysLT1 antagonists. nih.gov Structure-activity relationship (SAR) studies have revealed that the indole ring, the carboxylic acid at position 2, and specific substituents at position 3 are all critical pharmacophores for potent antagonist activity. nih.gov One of the most potent compounds identified in this class demonstrated significantly higher CysLT1 antagonist activity than the established drug, montelukast. nih.gov
Furthermore, derivatives of indole-2-carboxylic acid have shown promise as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . sci-hub.se These enzymes are key players in tryptophan metabolism and are considered important targets for cancer immunotherapy. Notably, 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors with IC50 values in the low micromolar range. sci-hub.se
While detailed research on this compound itself is not extensively documented in peer-reviewed literature, its basic chemical properties are known. It is recognized as a chemical intermediate used in coupling reactions with benzene (B151609) and diazonium chloride to form new compounds. biosynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56545-53-0 | biosynth.com |
| Molecular Formula | C₁₁H₁₀N₂O₃ | biosynth.com |
| Molar Mass | 218.21 g/mol | biosynth.com |
Remaining Research Challenges and Knowledge Gaps in Indole-2-carboxylic Acid Research
Despite the significant progress, several challenges and knowledge gaps remain in the field of indole-2-carboxylic acid research. A primary challenge is the development of inhibitors that can overcome drug resistance , a persistent issue in antiviral therapies, including those targeting HIV-1 integrase. nih.gov The emergence of resistance-causing mutations necessitates the continuous design of novel inhibitors with different binding modes or the ability to inhibit resistant strains.
Another challenge lies in achieving target selectivity . While some indole-2-carboxylic acid derivatives have shown high selectivity for their intended targets, such as the CysLT1 receptor, ensuring selectivity over other related receptors or enzymes is crucial to minimize off-target effects and potential toxicity.
Furthermore, there is a significant knowledge gap concerning the specific biological activities and therapeutic potential of many synthesized indole-2-carboxylic acid derivatives, including this compound. Much of the published research focuses on a limited number of biological targets, and a comprehensive understanding of the full pharmacological profile of this class of compounds is lacking. The synthesis of diverse libraries of these compounds through methods like multicomponent reactions is a step towards addressing this, but thorough biological screening remains a bottleneck. rug.nl
Future Directions in Medicinal Chemistry and Drug Development Utilizing the Indole-2-carboxylic Acid Scaffold
The future of medicinal chemistry research involving the indole-2-carboxylic acid scaffold is bright, with several exciting directions poised for exploration. One key area is the continued application of structure-based drug design and computational modeling . These approaches have already proven invaluable in identifying the indole-2-carboxylic acid scaffold as a potent HIV-1 integrase inhibitor and in guiding the optimization of lead compounds. mdpi.comnih.govnih.gov Advanced computational techniques can help in predicting binding affinities, identifying potential resistance mutations, and designing novel derivatives with improved efficacy and selectivity.
The use of multicomponent reactions (MCRs) presents a powerful strategy for the rapid generation of diverse libraries of indole-2-carboxylic acid derivatives. rug.nl This approach allows for the efficient exploration of a vast chemical space, increasing the probability of discovering novel compounds with unique biological activities.
Future research should also focus on expanding the range of biological targets investigated for this class of compounds. The versatility of the indole scaffold suggests that derivatives of indole-2-carboxylic acid may have potential applications in other therapeutic areas beyond those already explored, such as neurodegenerative diseases, inflammation, and other types of cancer. The development of novel antioxidant and antiproliferative agents based on this scaffold is an active area of investigation. researchgate.neteurjchem.com
Potential for Clinical Translation and Therapeutic Applications of Indole-2-carboxylic Acid Derivatives
The research advances in indole-2-carboxylic acid derivatives have laid a strong foundation for their potential clinical translation. The identification of compounds with potent activity against clinically relevant targets, such as HIV-1 integrase and the CysLT1 receptor, is a significant first step.
For HIV-1 therapy , the development of new integrase inhibitors based on the indole-2-carboxylic acid scaffold could provide valuable additions to the existing antiretroviral arsenal, particularly for patients with drug-resistant strains. nih.gov Further preclinical and clinical studies will be necessary to evaluate the safety, efficacy, and pharmacokinetic profiles of these promising candidates.
In the realm of respiratory diseases , the potent CysLT1 antagonists discovered from this chemical class hold the potential to become new treatments for asthma and allergic rhinitis. nih.gov Their high potency and selectivity could translate into improved clinical outcomes with fewer side effects compared to existing therapies.
The oncology field also stands to benefit from the development of IDO1/TDO dual inhibitors based on the 6-acetamido-indole-2-carboxylic acid scaffold. sci-hub.se By targeting key metabolic pathways that support tumor growth and immune evasion, these compounds represent a promising new approach to cancer immunotherapy.
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-Acetylamino-1H-indole-2-carboxylic acid?
The compound is synthesized via multi-step routes, including:
- Vilsmeier-Haack formylation to introduce aldehyde groups at the 3-position of indole precursors.
- Ester hydrolysis using LiOH·H₂O in THF/water to convert esters to carboxylic acids .
- Condensation reactions with nucleophiles (e.g., hydantoins or thioureas) to form Schiff base derivatives . Key reagents include POCl₃ for formylation and EDCI/DMAP for ester activation .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC (>95% purity criteria) and melting point analysis (e.g., 205–209°C for indole-2-carboxylic acid analogs) .
- NMR spectroscopy to confirm structural integrity, with emphasis on characteristic indole proton signals and acetyl group integration .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Store at +4°C in airtight containers to prevent degradation .
- In case of exposure, consult safety data sheets (SDS) and seek medical attention, providing the compound’s CAS number (if available) for precise treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data in synthetic derivatives of this compound?
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping signals, especially for indole ring protons and acetyl groups .
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to identify misassigned peaks.
- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .
- Temperature control : Reflux conditions (e.g., 50°C for hydrolysis) improve reaction rates without side-product formation .
- Protecting groups : Use tert-butyl esters or trimethylsilyl (TMS) groups to stabilize reactive intermediates during functionalization .
Q. How does crystallographic analysis using SHELX refine the structural determination of this compound?
- Data collection : High-resolution X-ray diffraction data (≤1.0 Å) are essential for accurate electron density mapping.
- Software tools : SHELXL refines bond lengths/angles and validates hydrogen bonding networks, while SHELXD assists in phase resolution for twinned crystals .
- Solvent selection : Polar solvents (e.g., ethanol) enhance crystal packing by promoting hydrogen bonds between carboxylic acid groups .
Q. What factors influence the regioselectivity of substituent introduction at the 3-position of indole-2-carboxylic acid derivatives?
- Electrophilic substitution : Acetylamino groups direct electrophiles to the 5- or 6-position due to resonance effects .
- Catalytic systems : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., AcOH) modulate reactivity in Friedel-Crafts alkylation .
- Steric effects : Bulky substituents at the 2-position (e.g., phenyl groups) hinder access to the 3-position .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
